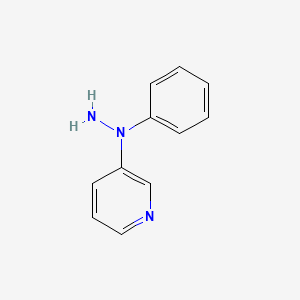
3-(1-Phenylhydrazino)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Phenylhydrazino)pyridine is a chemical compound characterized by the presence of a phenyl group attached to a hydrazino group, which is further connected to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Phenylhydrazino)pyridine typically involves the reaction of phenylhydrazine with pyridine derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where phenylhydrazine acts as the nucleophile and reacts with a suitable pyridine derivative in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3-(1-Phenylhydrazino)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and bases.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(1-Phenylhydrazino)pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be utilized in biochemical studies to understand enzyme mechanisms and interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
3-(1-Phenylhydrazino)pyridine is unique due to its specific structural features. Similar compounds include other phenylhydrazine derivatives and pyridine derivatives. the presence of the phenylhydrazino group in the pyridine ring sets it apart from other compounds.
Comparación Con Compuestos Similares
Phenylhydrazine
3-(2-Phenylhydrazino)propiononitrile
Other substituted pyridines
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C11H11N3 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
1-phenyl-1-pyridin-3-ylhydrazine |
InChI |
InChI=1S/C11H11N3/c12-14(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-9H,12H2 |
Clave InChI |
AUNBMXVIRXVMHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CN=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



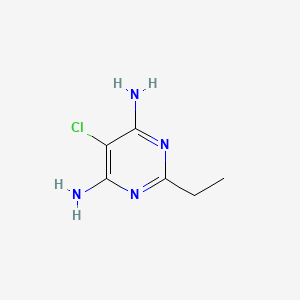
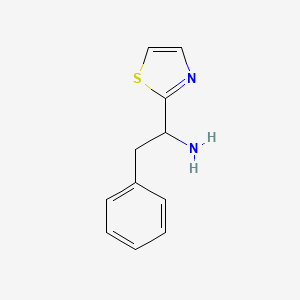

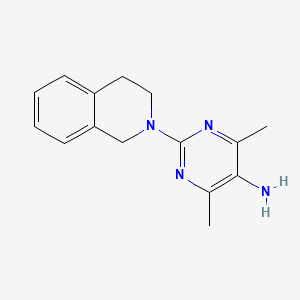

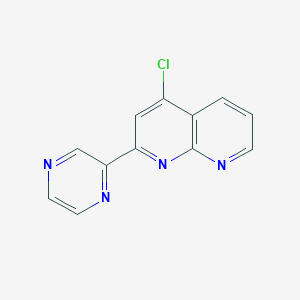

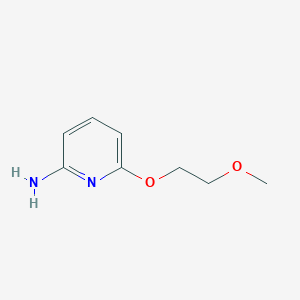
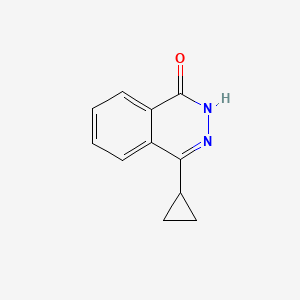
![1-[3-Chloro-4-(3-hydroxypiperidin-1-yl)phenyl]ethanone](/img/structure/B15356884.png)

![N-[4-(1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B15356897.png)
![tert-butyl N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]carbamate](/img/structure/B15356909.png)
